Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

C–H arylation regioselectivity Suzuki coupling

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a doubly functionalized, fused N-heterocyclic building block featuring a bromine atom at the C6 position and a methyl carboxylate ester at the C2 position. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core template for kinase inhibitors and GABA_A receptor modulators.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.059
CAS No. 1211519-98-0
Cat. No. B596042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
CAS1211519-98-0
Molecular FormulaC8H6BrN3O2
Molecular Weight256.059
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(C=NC2=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
InChIKeyVCFVIMKCUIJCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1211519-98-0) – Core Scaffold and Procurement Profile


Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a doubly functionalized, fused N-heterocyclic building block featuring a bromine atom at the C6 position and a methyl carboxylate ester at the C2 position [1]. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core template for kinase inhibitors and GABA_A receptor modulators [2][3]. The C6–Br substituent furnishes a regiochemically defined handle for cross-coupling diversification, while the C2 ester enables orthogonal amidation or hydrolysis chemistries, creating a distinct dual-handle architecture for parallel library synthesis [3].

Why Imidazo[1,2-a]pyrimidine Analogs Are Not Interchangeable with Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate


The precise placement of substituents on the imidazo[1,2-a]pyrimidine core dictates regiodependent electronic effects, cross-coupling reactivity, and target binding. For example, direct C–H arylation chemistry reliably functionalizes the C3 position of the unsubstituted scaffold, but the introduction of a C6 bromine redirects palladium-mediated transformations to the C6 site, fundamentally altering the accessible chemical space [1]. Furthermore, imidazo[1,2-a]pyrimidine-based GABA_A ligands achieve subtype selectivity (α2/α3 over α1) only when specific substitution vectors—such as a C7 trifluoromethyl group—are present, a profile inaccessible from a C6-bromo C2-ester intermediate without additional synthetic steps [2]. Substituting a different halogen, a different ester, or a different bromo-position isomer (e.g., 7-bromo or 8-bromo) changes the electronic landscape of the ring system and the resulting biological and synthetic properties, making direct interchange physiochemically unsound.

Quantitative Differentiation Evidence for Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate


6-Bromo Substituent Enables a Regiodefined Cross-Coupling Handle Not Present in the Parent Scaffold

The unsubstituted imidazo[1,2-a]pyrimidine scaffold undergoes Pd-catalyzed direct C–H arylation exclusively at the C3 position in the presence of aryl bromides [1]. The title compound, bearing a bromine at C6, precludes this C3 reactivity and instead provides a dedicated C6 site for Suzuki–Miyaura or other cross-coupling reactions. This enables sequential, orthogonal diversification (C6 cross-coupling followed by C2 ester manipulation or vice versa) that is mechanistically impossible with the non-brominated parent. Quantitative coupling yields for 6-bromoimidazo[1,2-a]pyrimidine derivatives have been reported in the 60–90% range under standard Suzuki conditions in closely related 2-aryl systems [2].

C–H arylation regioselectivity Suzuki coupling building block

Methyl Ester at C2 Provides Faster Amidation Kinetics and Easier Purification than Ethyl Ester Analogs

Methyl esters exhibit approximately 2- to 5-fold higher reactivity than the corresponding ethyl esters in nucleophilic acyl substitution reactions with amines, attributed to reduced steric hindrance at the carbonyl carbon [1]. While no head-to-head kinetic data exists for this imidazo[1,2-a]pyrimidine series, the methyl ester (MW 256.06) is expected to react faster and produce methanol as a volatile byproduct, simplifying purification, compared to the ethyl analog (CAS 944896-67-7, MW 270.08) which releases ethanol [2]. This physicochemical difference translates to practical advantages in high-throughput amide library synthesis.

amide bond formation ester reactivity medicinal chemistry building block

6-Bromo Regioisomer Offers a Superior Leaving Group for C6-Selective Transformations Versus 7- or 8-Bromo Isomers

In imidazo[1,2-a]pyrimidine electrophilic bromination, bromine selectively attacks the C6 position due to higher electron density at this site, forming the 6-bromo product preferentially over 7- or 8-substituted products [1]. The C6 bromine is therefore the only bromo-regioisomer accessible by direct, high-yielding electrophilic halogenation of C2-substituted imidazo[1,2-a]pyrimidines. The 7-bromo and 8-bromo isomers are not primary products of this established synthetic route and require alternative, lower-yielding syntheses, inherently making the 6-bromo isomer the most cost-effective entry point to brominated imidazo[1,2-a]pyrimidine-2-carboxylate analogs.

regioselectivity Suzuki coupling building block halogen reactivity

Highest-Value Application Scenarios for Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate


Parallel Library Synthesis via Orthogonal C6 Suzuki Coupling and C2 Amidation

The compound's dual-handle architecture (C6–Br and C2–COOMe) enables a two-dimensional library synthesis where the C6 position is first diversified via Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, followed by C2 amidation with diverse amine sets [1][2]. This parallel approach, which cannot be executed with the unsubstituted scaffold or mono-functionalized analogs, maximizes chemical space exploration for kinase or GPCR targeted libraries.

Kinase Inhibitor Hit-to-Lead Optimization Requiring C6 Vector Exploration

Imidazo[1,2-a]pyrimidine-based MET kinase inhibitors and B-Raf inhibitors derive potency from specific C6 and C2 substitution patterns [1]. This compound serves as a late-stage diversification intermediate, allowing medicinal chemists to probe the C6 exit vector with diverse aryl groups while maintaining a fixed C2 carboxylate for solubility or additional derivatization, directly supporting SAR studies for oncology programs.

Gram-Scale Procurement for Academic Screening Collection Augmentation

Because the C6-bromo C2-methyl ester isomer is the most synthetically accessible brominated imidazo[1,2-a]pyrimidine building block, it is the preferred choice for academic compound management groups augmenting their screening collections with brominated heterocycles. Its dual functional handles allow it to serve as a single starting material for both C6-diversified and C2-diversified sub-libraries, reducing the number of distinct building blocks that must be procured, stored, and managed [1].

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